5-(Hydroxymethyl)-6-methylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-3,9-10H,4H2,1H3 |
InChI Key |
GDWYNOCOYNASFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)CO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
De Novo Synthesis Approaches
De novo synthesis offers versatile pathways to the pyridinol ring system, starting from readily available non-pyridinic precursors.
A notable de novo synthetic route involves the ring expansion of furan (B31954) derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform chemical. researchgate.netrsc.org The conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol (B1203515) has been studied as a potential pathway for the formation of pyridin-3-ols. researchgate.net This transformation is typically achieved in the presence of ammonia (B1221849) or ammonia-releasing compounds. researchgate.net The proposed mechanism involves the formation of pyridin-3-ols from 2-oxofurans, which can be generated from HMF. researchgate.net This reaction has been observed to occur under thermal processing conditions, suggesting its relevance in food chemistry as well. researchgate.net The activation energy for the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF has been determined to be approximately 74 ± 3 kJ/mol. researchgate.net
Systematic studies on the cycloaddition reactions of HMF and its derivatives have further expanded the synthetic utility of these furanic precursors. nih.gov Diels-Alder reactions between HMF-based compounds and various dienophiles, such as dimethyl acetylenedicarboxylate, lead to the formation of 7-oxanorbornadiene (B1225131) adducts. nih.gov These intermediates can then be aromatized through different methods, including Lewis acid-catalyzed rearrangement to yield phenol (B47542) derivatives or reduction with diiron nonacarbonyl to produce functionalized benzenes, showcasing the versatility of furan-to-aromatic conversions. nih.gov
The introduction of a hydroxymethyl group onto a pre-existing pyridinol scaffold is a direct and effective method for synthesizing 5-(hydroxymethyl)-6-methylpyridin-3-ol and its isomers. Manganese-catalyzed C-H hydroxymethylation has emerged as a powerful tool for this purpose. researchgate.net This methodology allows for the regioselective hydroxymethylation of pyridones and isoquinolones using paraformaldehyde as the hydroxymethyl source. researchgate.net The reaction is operationally simple and utilizes an earth-abundant first-row transition metal catalyst, offering an efficient one-step process to a variety of hydroxymethylated products. researchgate.net While not directly applied to 6-methylpyridin-3-ol in the cited study, the principle of targeted C-H activation and hydroxymethylation represents a viable strategy for the synthesis of the target compound.
Derivatization and Scaffold Modification
The rich functionality of the pyridoxine (B80251) scaffold, including its hydroxyl and hydroxymethyl groups, makes it an ideal starting point for the synthesis of a wide range of derivatives through various chemical transformations.
The aldehyde group of pyridoxal (B1214274), a form of vitamin B6 closely related to this compound, readily undergoes condensation reactions with primary amines to form Schiff bases. chemmethod.comoiccpress.combohrium.com These Schiff base ligands are of significant interest due to their diverse coordination chemistry and biological activities. bohrium.com
The synthesis typically involves the reaction of pyridoxal hydrochloride with an appropriate amine in an equimolar ratio, often in an alcoholic solvent like methanol (B129727) or ethanol. chemmethod.comoiccpress.com The pH is often adjusted to a neutral or slightly basic range using a catalyst such as ethanolic NaOH to facilitate the reaction, which is then heated under reflux. chemmethod.com
A variety of amines have been utilized to create a diverse library of pyridoxal-derived Schiff bases. Examples include:
2-Aminobenzothiazole: Reacts with pyridoxal to form 4-((benzo[d]thiazol-2-ylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. chemmethod.com
2,3-Diaminopyridine: Condenses with two equivalents of pyridoxal to yield a tetradentate ligand. oiccpress.com
Hydrazides of pyrazoles: Form Schiff bases with pyridoxal-5-phosphate, a phosphorylated form of pyridoxal. researchgate.net
Tris(hydroxymethyl)aminomethane (TRIS): Reacts with pyridoxal to produce a highly selective fluorescent chemosensor for Zn(II) ions. nih.gov
These Schiff bases and their metal complexes have been extensively studied for their potential applications in various fields, including analytical chemistry and as enzyme mimetics. chemmethod.combohrium.com
Interactive Data Table: Schiff Base Synthesis Examples
| Amine Reactant | Resulting Schiff Base | Key Features/Applications | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | 4-((benzo[d]thiazol-2-ylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Forms complexes with various metal ions (VO(II), Mn(III), Fe(II), etc.) exhibiting biological activity. | chemmethod.com |
| 2,3-Diaminopyridine | Forms a tetradentate ligand with two pyridoxal units. | Used to synthesize Cu(II) and Ni(II) complexes. | oiccpress.com |
| Hydrazides of pyrazoles | Schiff bases of pyridoxal-5-phosphate. | Studied for their stability and kinetics of formation. | researchgate.net |
| Tris(hydroxymethyl)aminomethane (TRIS) | Pyridoxal-TRIS Schiff base | Acts as a fluorescent "turn-on" sensor for Zn(II) ions. | nih.gov |
The modification of the pyridoxine scaffold to include triazole rings has led to the development of compounds with interesting biological properties. nih.gov A common strategy for synthesizing these derivatives is through a multi-step reaction sequence starting from pyridoxine hydrochloride. nih.gov
The synthesis often begins with the protection of the 3- and 4-hydroxy groups of pyridoxine, for example, by forming an isopropylidene acetal (B89532) using 2,2-dimethoxypropane. nih.gov The remaining free hydroxymethyl group at the 5-position can then be reacted with a compound containing a terminal alkyne, such as propargyl bromide, to introduce the alkyne functionality. nih.gov This propargylated pyridoxine derivative is a key intermediate for the subsequent "click" chemistry reaction.
The triazole ring is then formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this step, various substituted benzyl (B1604629) azides, often generated in situ from the corresponding benzyl bromides, are reacted with the alkyne-functionalized pyridoxine intermediate. nih.gov This versatile reaction allows for the introduction of a wide range of substituents on the triazole ring. Finally, deprotection of the hydroxyl groups yields the target pyridoxine-based triazole derivatives. nih.gov
The functional groups of pyridoxine, particularly the hydroxymethyl groups, are amenable to a variety of interconversions, allowing for the synthesis of a diverse range of novel derivatives.
Azidomethyl Derivatives: The hydroxymethyl group can be converted to an azidomethyl group, which is a versatile precursor for further transformations, such as the previously mentioned click chemistry to form triazoles. nih.gov This conversion often involves a two-step process: activation of the hydroxyl group (e.g., by converting it to a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) source like sodium azide.
Thiourea Derivatives: Thiourea moieties can be introduced by reacting an amino-functionalized pyridoxine derivative with an isothiocyanate. The synthesis of the amino precursor can be achieved through various methods, such as the reduction of a nitro group or a Gabriel synthesis involving phthalimide. Thiourea derivatives are of interest for their potential biological activities and ability to act as ligands for metal ions. nih.gov
Sulfonic Acid Moieties: While direct sulfonation of the pyridoxine ring can be challenging, sulfonic acid groups can be introduced through multi-step synthetic sequences. For instance, an amino group on the pyridoxine scaffold can be diazotized and then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to install a sulfonyl chloride group, which can then be hydrolyzed to the corresponding sulfonic acid.
These functional group interconversions significantly expand the chemical space accessible from the pyridoxine scaffold, enabling the creation of new molecules with tailored properties.
Investigation of Metabolic Pathways and Formation of Related Pyridinol Structures in Model Systems
The metabolic fate of the specific compound this compound has not been extensively detailed in scientific literature. However, by examining the well-established metabolic pathways of structurally similar compounds, namely the vitamers of vitamin B6, and by analyzing the formation of pyridinol structures in various model systems, we can infer potential metabolic routes and formation mechanisms.
The metabolism of vitamin B6 is a complex process involving the interconversion of several related pyridine (B92270) derivatives. The primary forms of vitamin B6 are pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM), which are all precursors to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). vu.ltnih.govwikipedia.org This intricate network of transformations primarily occurs in the liver. vu.ltnih.gov
The initial step in the metabolism of dietary vitamin B6 vitamers is their absorption and subsequent phosphorylation. Pyridoxal kinase is a key enzyme that catalyzes the phosphorylation of pyridoxine and pyridoxamine to pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP), respectively. wikipedia.orgnih.govyoutube.com Subsequently, pyridoxine 5'-phosphate oxidase, an enzyme dependent on flavin mononucleotide (FMN), oxidizes PNP and PMP to the active coenzyme, PLP. wikipedia.org This active form, PLP, is crucial for a vast array of enzymatic reactions in the body, particularly in amino acid metabolism. nih.gov
The catabolism of vitamin B6 ultimately leads to the formation of 4-pyridoxic acid, which is the major excretory product found in urine. vu.ltnih.gov This process involves the dephosphorylation of PLP to pyridoxal, followed by oxidation by an aldehyde oxidase. nih.gov
While direct enzymatic pathways for this compound are not documented, studies on model systems have shed light on the non-enzymatic formation of similar pyridinol structures. Research has demonstrated that 6-(hydroxymethyl)pyridin-3-ol can be formed through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of compounds that can produce ammonia. This reaction has been observed in food systems, such as honey, under thermal processing. A proposed general pathway suggests the formation of pyridin-3-ols from 2-oxofurans, which could also explain the conversion of furfural (B47365) to pyridin-3-ol and 2-acetylfuran (B1664036) to 2-methylpyridin-3-ol.
The investigation into the microbial degradation of pyridine and its derivatives offers another perspective on the potential breakdown of such compounds. vu.ltvu.ltresearchgate.net Bacteria have been shown to degrade pyridines through various enzymatic pathways, often involving hydroxylation as an initial step. tandfonline.com For instance, some bacteria can utilize 2-hydroxypyridine (B17775) as a sole carbon and energy source by employing specific gene clusters that encode for its degradation. vu.lt While these microbial pathways are not directly transferable to human metabolism, they highlight the potential for enzymatic cleavage and modification of the pyridine ring structure in biological systems.
Table 1: Key Enzymes and Compounds in Vitamin B6 Metabolism
| Compound/Enzyme | Role in Metabolism |
| Pyridoxine (PN) | A vitamer of Vitamin B6, precursor to PLP. vu.ltnih.govwikipedia.org |
| Pyridoxal (PL) | A vitamer of Vitamin B6, precursor to PLP. nih.gov |
| Pyridoxamine (PM) | A vitamer of Vitamin B6, precursor to PLP. nih.gov |
| Pyridoxal 5'-phosphate (PLP) | The active coenzyme form of Vitamin B6. vu.ltnih.govwikipedia.org |
| Pyridoxal Kinase | Enzyme that phosphorylates PN and PM. wikipedia.orgnih.govyoutube.com |
| Pyridoxine 5'-phosphate Oxidase | Enzyme that converts PNP and PMP to PLP. wikipedia.org |
| 4-Pyridoxic Acid | The main excretory catabolite of Vitamin B6. vu.ltnih.gov |
| 5-(Hydroxymethyl)furfural (HMF) | A precursor for the formation of 6-(hydroxymethyl)pyridin-3-ol in model systems. |
Table 2: Formation of Pyridinol Structures in Model Systems
| Precursor Compound | Resulting Pyridinol Structure | Model System/Conditions |
| 5-(Hydroxymethyl)furfural (HMF) | 6-(Hydroxymethyl)pyridin-3-ol | Honey, thermal processing with ammonia-producing compounds. |
| Furfural | Pyridin-3-ol | Model systems with ammonia-producing compounds. |
| 2-Acetylfuran | 2-Methylpyridin-3-ol | Model systems with ammonia-producing compounds. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Analysis of Substituent Effects on Biochemical and Biological Activities
The biological activity of pyridin-3-ol derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring. Research into analogs, particularly the vitamin B6 family, has established clear SAR principles. The core structure, 3-hydroxy-2-methylpyridine, is a versatile scaffold that has been modified to explore a range of biological activities, from enzymatic cofactor functions to therapeutic interventions. nih.govresearchgate.net
The substitution pattern dictates the molecule's role. For instance, in the vitamin B6 series, the substituent at the C4 position is critical. Variations between a hydroxymethyl group (pyridoxine), an aminomethyl group (pyridoxamine), and a formyl group (pyridoxal) define their specific metabolic functions and ability to be converted into the active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govmdpi.com
SAR studies on other pyridine-based compounds further illustrate the impact of substituents. For example, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were developed as tyrosine kinase inhibitors. nih.gov In this series, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability, while replacing a dichlorophenyl moiety at the 6-position with a dimethoxyphenyl group resulted in high selectivity for the FGF receptor tyrosine kinase. nih.gov Similarly, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents showed that introducing a fluorine atom significantly increased activity, possibly by altering the electron density of the pyridine ring and improving target binding or cell penetration. nih.gov
These findings underscore that modifications to the pyridine core, whether by altering existing functional groups or introducing new ones, can dramatically modulate biological and biochemical activities. For 5-(hydroxymethyl)-6-methylpyridin-3-ol, this implies that its activity profile can be rationally tuned by modifying its substituent groups.
Elucidation of the Role of Specific Functional Groups in Molecular Recognition and Interaction
The specific functional groups of this compound—namely the hydroxymethyl, methyl, and hydroxyl groups—are critical for its interaction with biological macromolecules. Insights from its close analogs, the vitamin B6 vitamers, provide a clear picture of how these groups participate in molecular recognition.
Hydroxyl Group (at C3): The phenolic hydroxyl group at the C3 position is a key feature. Its acidity and ability to act as a hydrogen bond donor and acceptor are fundamental to the catalytic mechanism of PLP-dependent enzymes. pw.edu.pl This group influences the electron distribution within the pyridine ring, which is essential for stabilizing reaction intermediates. libretexts.orgyoutube.com
Hydroxymethyl Group (at C5): This is the primary site for phosphorylation. The enzyme pyridoxal kinase specifically recognizes and phosphorylates this group to form pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form. uniprot.orgwikipedia.org The crystal structure of human pyridoxal kinase shows that the active site is tailored to bind the vitamin B6 molecule and position the 5'-hydroxymethyl group for phosphate (B84403) transfer from ATP. nih.gov This phosphorylation is the critical activation step, converting the vitamin into a functional cofactor essential for over 140 enzymatic reactions, including transamination and decarboxylation. mdpi.compatsnap.comsigmaaldrich.com
Amino Group (in analogs like Pyridoxamine): In pyridoxamine (B1203002), the aminomethyl group at C4 allows it to participate directly in transamination reactions, where it accepts an amino group from an amino acid to become pyridoxamine 5'-phosphate (PMP), which can then donate the group to a keto acid. nih.gov This highlights how changing the functional group at this position alters the specific catalytic role of the molecule.
The precise arrangement and chemical nature of these functional groups allow for specific and high-affinity binding to enzyme active sites, governing the molecule's biological function. For example, in PLP-dependent enzymes, the phosphate group of PLP often forms a salt bridge with conserved basic residues (like arginine), anchoring the coenzyme in the active site. nih.govnih.gov
Computational Approaches in SAR Elucidation and Predictive Modeling
Computational chemistry has become an indispensable tool for understanding the SAR of pyridin-3-ol derivatives and for designing novel molecules with desired activities. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations provide detailed insights into ligand-protein interactions and reaction mechanisms.
Molecular Docking and Virtual Screening: These methods are used to predict the binding modes of ligands within a protein's active site and to screen large compound libraries for potential inhibitors. For example, a virtual screening of over 700,000 compounds against pyridoxal kinase (PDXK) successfully identified six promising inhibitors. tandfonline.com Molecular docking simulations were used to predict how these compounds would bind to the substrate-binding pocket of PDXK, providing a basis for their further development as potential therapeutic agents. tandfonline.com
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to study the electronic properties and reactivity of molecules. A theoretical study on the antioxidant properties of pyridoxine (B80251) used DFT to analyze its reactivity towards reactive oxygen species (ROS). nih.gov The calculations showed that hydrogen abstraction from the hydroxymethyl groups or the ring-bound hydroxyl group was the most energetically favorable antioxidant mechanism. nih.gov This provides a quantum-level understanding of the molecule's chemical behavior.
These computational approaches are crucial for rational drug design, allowing researchers to predict the biological activity of novel analogs of this compound and to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.
Biochemical Pathways and Enzymatic Interactions
Role in Vitamin B6 Metabolism and Coenzyme Functions
The compound 5-(Hydroxymethyl)-6-methylpyridin-3-ol is structurally related to vitamin B6, a group of essential nutrients comprising six interconvertible compounds, or vitamers. The primary vitamers are pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), and pyridoxamine (B1203002) (PM), along with their phosphorylated forms. acs.org The central molecule in vitamin B6 metabolism is pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form that participates in over 140 enzymatic reactions, primarily related to amino acid metabolism. acs.org
Vitamin B6 must be obtained from the diet in most animals and is converted into PLP in the body. nih.gov Given its structure as a hydroxymethyl-substituted pyridin-3-ol, this compound is an analog of these natural vitamers. Such analogs can potentially interact with or modulate the enzymes responsible for vitamin B6 metabolism, thereby influencing the intracellular pool of PLP and its dependent functions.
The conversion of dietary vitamin B6 forms into the active coenzyme PLP is managed by a salvage pathway. This pathway is crucial for phosphorylating and interconverting the vitamers. Two key enzymes in this process are pyridoxal kinase (PLK or PDXK) and pyridoxine 5'-phosphate oxidase (PNPO). nih.gov
Pyridoxal Kinase (PDXK): This enzyme catalyzes the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters (PLP, PNP, PMP). This is a critical step, as only the phosphorylated forms are biologically active. nih.govresearchgate.net
Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP). nih.gov
While direct studies on this compound are not available, its structural similarity to pyridoxine suggests it could potentially serve as a substrate or, more likely, an inhibitor of pyridoxal kinase. The specific substitutions on the pyridine (B92270) ring would determine the nature and affinity of this interaction. A transporter for nonphosphorylated B6 vitamers, which is specific for the meta-phenolate pyridinium (B92312) structure with a 5-hydroxymethyl group, has been identified, suggesting a possible mechanism for cellular uptake of such analogs. chemicalbook.com
The availability of PLP is critical for numerous metabolic cycles. Any compound that alters PLP levels can have significant downstream effects.
Amino Acid Metabolism: PLP is an essential cofactor for aminotransferases (transaminases) and decarboxylases, which are central to the synthesis and degradation of amino acids. acs.org These enzymes facilitate the transfer of amino groups and the removal of carboxyl groups, respectively, enabling the interconversion of amino acids and their entry into central energy metabolism. acs.org
Homocysteine Pathways: PLP plays a vital role in regulating levels of the sulfur-containing amino acid homocysteine. mdpi.com Elevated homocysteine is a risk factor for various health issues. PLP is a required cofactor for two key enzymes in the transsulfuration pathway, which catabolizes homocysteine:
Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.
Cystathionine γ-lyase (CSE): Catalyzes the conversion of cystathionine to cysteine. A deficiency in vitamin B6 can lead to impairment of this pathway, resulting in hyperhomocysteinemia. mdpi.com The metabolism of homocysteine is also linked to folate (Vitamin B9) and cobalamin (Vitamin B12), which are required for its remethylation back to methionine. researchgate.net
Because this compound could potentially interfere with PLP synthesis, it may indirectly influence the vast network of metabolic reactions dependent on this coenzyme, including amino acid and homocysteine metabolism.
Modulation of Specific Enzymatic Activities
The pyridine ring is a common scaffold in pharmacologically active compounds, and its derivatives are known to interact with a wide range of enzymes.
Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. While there is no specific research available on the AChE inhibitory activity of this compound, numerous other pyridine derivatives have been synthesized and investigated as AChE inhibitors. acs.orgnih.gov
Studies have shown that certain pyridine-based compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov For instance, a series of pyridine derivatives containing a carbamate (B1207046) function demonstrated potent, mixed-type inhibition of human AChE, with the most active compound showing an IC₅₀ value of 0.153 µM. nih.gov This indicates that the pyridine scaffold is a viable starting point for designing AChE inhibitors.
Table 1: AChE Inhibition by Select Pyridine Derivatives This table presents data for various pyridine derivatives to illustrate the inhibitory potential of this chemical class, as direct data for this compound is unavailable.
| Compound Class | Specific Derivative Example | Target Enzyme | Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyridine Carbamate | Compound 8 | Human AChE | 0.153 µM | nih.gov |
| Pyridine Carbamate | Compound 11 | Human BChE | 0.828 µM | nih.gov |
| Pyrimidine Diamine | Compound 22 | Equine BChE | 99 nM (Kᵢ) | acs.org |
As the primary enzyme responsible for phosphorylating vitamin B6, pyridoxal kinase (hPL kinase) is a logical target for structural analogs. Inhibition of this enzyme can lead to a functional deficiency of PLP, resulting in significant metabolic consequences.
For example, the drug theophylline (B1681296) has been shown to inhibit hPL kinase. Administration of theophylline to healthy volunteers led to a significant decrease in plasma and erythrocyte PLP levels, despite a compensatory three-fold increase in hPL kinase levels. This demonstrates that competitive inhibition of the kinase can effectively deplete the active coenzyme pool. The mechanism of inhibition by analogs typically involves competition with the natural substrate (pyridoxal, pyridoxine, or pyridoxamine) for binding to the enzyme's active site.
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. They are established targets for anticancer drugs. While there are no studies linking this compound to topoisomerase activity, research on other classes of pyridine derivatives has shown inhibitory potential.
A study of dihydroxylated 2,6-diphenyl-4-aryl pyridines revealed that certain compounds in this series displayed significant inhibitory activity against topoisomerase II. This activity was correlated with cytotoxicity against human cancer cell lines, underscoring the therapeutic relevance of topoisomerase inhibition. This finding suggests that the broader class of substituted pyridines may serve as a scaffold for the development of topoisomerase II inhibitors, although the structural features of the diphenyl-aryl pyridines are distinct from the subject compound.
Metal Chelation Properties and Their Biochemical Implications
The ability of a compound to chelate metal ions is a critical aspect of its biochemical profile, influencing its pharmacokinetic properties and potential therapeutic applications. The 3-hydroxypyridinone (HP) structure, which is closely related to this compound, is recognized for its strong metal-chelating capabilities, particularly for hard metal ions like iron(III). nih.govkcl.ac.uk This has led to the development of HP-based chelators for the treatment of metal overload diseases. nih.gov
The design of effective metal chelators often involves incorporating multiple chelating units into a single molecule to enhance the stability of the metal complex. For instance, a bis(3-hydroxy-4-pyridinone)-EDTA derivative has demonstrated a high affinity and selectivity for M3+ hard metal ions such as Fe(III), Al(III), and Ga(III). nih.gov The coordination of the metal ion primarily involves the hydroxypyridinone moieties. nih.gov Studies on bifunctional 3-hydroxy-4-pyridinones have further confirmed their selectivity for iron(III) over other biologically relevant divalent cations like Cu(II) and Zn(II). mdpi.com The pFe³⁺ value, a measure of iron(III) binding affinity, is a key parameter used to compare the efficacy of these chelators. kcl.ac.uk The structural characteristics of this compound, featuring a 3-hydroxypyridine (B118123) core, suggest that it likely possesses similar metal-chelating properties, which could have significant biochemical implications, including the modulation of metal-dependent enzymatic activities and the reduction of metal-induced oxidative stress.
Table 1: Metal Chelation Data for Related Hydroxypyridinone Derivatives
| Compound/Derivative Class | Target Metal Ions | Key Findings |
| 3-Hydroxypyridinones (HPs) | Fe(III) | High affinity and selectivity for iron(III). nih.govkcl.ac.ukmdpi.com |
| Bis(3-hydroxy-4-pyridinone)-EDTA derivative | Fe(III), Al(III), Ga(III) | Higher affinity for M3+ ions compared to deferiprone. nih.gov |
| Bifunctional 3-hydroxy-4-pyridinones | Fe(III), Cu(II), Zn(II) | Selective for Fe(III) over Cu(II) and Zn(II). mdpi.com |
Mechanisms of Action in In Vitro Biological Systems
The biological activities of this compound and its analogs have been investigated in various in vitro systems, revealing potential mechanisms of action in antimicrobial efficacy, antioxidant activities, neuroprotection, and cellular pathway modulation.
Antimicrobial Efficacy and Associated Mechanisms
Pyridin-3-ol derivatives have emerged as a promising class of antimicrobial agents. Studies on alkyl pyridinol compounds have demonstrated their potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov The proposed mechanism of action for these compounds involves the disruption and deformation of the bacterial cell membrane. mdpi.comnih.gov This membrane-associated mechanism is attributed to the lipophilic nature of the alkyl side chains combined with the polar pyridinol headgroup. mdpi.com
Derivatives of the closely related pyrano[2,3-c]pyridine scaffold have also been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against a range of bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the range of 12.5-25 µg/mL, which is comparable or superior to standard drugs. nih.gov The broad-spectrum activity of these pyridine-containing heterocycles highlights the potential of the core structure in developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Target Organisms | Mechanism of Action |
| Alkyl Pyridinols | Gram-positive bacteria (S. aureus, MRSA) | Disruption and deformation of the cell membrane. mdpi.comnih.gov |
| Pyrano[2,3-c]pyridine derivatives | Bacteria and fungi | Not fully elucidated, but show significant MIC values. nih.gov |
Antioxidant Activities and Reactive Oxygen Species Scavenging
The antioxidant properties of pyridin-3-ol derivatives are attributed to their ability to scavenge reactive oxygen species (ROS), a key factor in cellular damage and various pathologies. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. pensoft.netnih.gov
Research on thiazolo[4,5-b]pyridine (B1357651) derivatives has demonstrated their significant DPPH radical scavenging activity. pensoft.net Similarly, curcuminoid N-alkylpyridinium salts, which incorporate a pyridine moiety, have shown potent antioxidant capacity, with some derivatives being more effective than curcumin. nih.gov The antioxidant activity of these compounds is influenced by their chemical structure, including the presence of hydroxyl groups and other substituents on the pyridine ring. nih.gov Furthermore, studies on pyridazine (B1198779) derivatives, which share a nitrogen-containing heterocyclic ring, have shown a strong inhibitory effect on superoxide (B77818) anion formation. nih.gov These findings suggest that this compound, with its hydroxyl-substituted pyridine ring, is likely to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Table 3: In Vitro Antioxidant Activity of Related Pyridine Derivatives
| Compound Class | Antioxidant Assay | Key Findings |
| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Significant free radical scavenging activity. pensoft.net |
| Curcuminoid N-alkylpyridinium salts | DPPH, FRAP | Some derivatives more potent than curcumin. nih.gov |
| Pyridazine derivatives | Superoxide anion inhibition | Strong inhibition of superoxide formation (84-99%). nih.gov |
Neuroprotective Research and Potential Therapeutic Modalities
The neuroprotective potential of pyridin-3-ol derivatives is an area of active investigation. Oxidative stress and apoptosis are major contributors to neuronal cell death in neurodegenerative diseases. nih.gov Compounds with antioxidant and anti-apoptotic properties are therefore considered promising candidates for neuroprotective therapies.
Research on 1,1'-biphenylnitrones, which are structurally related to pyridin-3-ol through their aromatic and nitrogen-containing features, has shown significant neuroprotective and antioxidant effects in in vitro models of ischemia. nih.gov These compounds were found to be more effective than the well-known antioxidant α-phenyl-N-tert-butylnitrone (PBN) in reducing superoxide production and protecting neuronal cells from metabolic stress. nih.gov The neuroprotective activity was dependent on the substituents on the nitrone, with N-tert-butyl and N-benzyl groups showing the best results. nih.gov These findings suggest that the core structure of this compound could be a valuable scaffold for the design of novel neuroprotective agents.
Cell-Based Bioactivity Assessments and Cellular Pathway Modulation (e.g., Cytotoxicity, Apoptosis Induction)
The evaluation of the cytotoxic and apoptotic effects of novel compounds on cancer cell lines is a crucial step in the discovery of new anticancer agents. Several studies have investigated the bioactivity of pyridine-containing heterocyclic compounds in this context.
Derivatives of pyrido[3,4-d]pyrimidine (B3350098) have been synthesized and shown to exhibit selective cytotoxic activities against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line (NCI-60) screen. nih.gov The structure-activity relationship (SAR) studies indicated that the substituents on the pyridine ring play a critical role in their anticancer activity. nih.gov Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov These results suggest that the pyridine scaffold, as present in this compound, could serve as a foundation for the development of new cytotoxic agents that modulate cellular pathways leading to apoptosis.
Table 4: Cytotoxicity of Related Pyridine Derivatives on Cancer Cell Lines
| Compound Class | Cancer Cell Lines | Key Findings |
| Pyrido[3,4-d]pyrimidine derivatives | Breast (MCF-7, MDA-MB-468), Renal | Selective growth inhibition. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Lung (A549), Breast (MCF-7), Colon (SW480), Prostate (PC3) | Induction of apoptosis via the mitochondrial pathway. nih.gov |
Interactions with Nucleic Acids and Proteins (e.g., DNA Intercalation, Hydrogen Bonding, Halogen Bonding)
The interaction of small molecules with biological macromolecules such as DNA and proteins is fundamental to their mechanism of action. nih.gov For pyridine derivatives, these interactions can lead to the modulation of gene expression, enzyme activity, and other cellular processes.
In-depth Analysis of this compound Unattainable Due to Lack of Publicly Available Scientific Data
A thorough and scientifically accurate article focusing solely on the chemical compound this compound, structured around a detailed outline of its advanced analytical and spectroscopic characterization, cannot be generated at this time. Extensive searches for specific experimental data required to populate the requested sections have revealed a significant gap in the publicly available scientific literature for this particular molecule.
The user's request specified a detailed examination of the compound using a variety of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and various chromatographic methodologies. However, searches for empirical data such as ¹H and ¹³C NMR chemical shifts, characteristic FT-IR vibrational frequencies, UV-Vis absorption maxima, mass spectral fragmentation patterns, crystal structure data, and chromatographic retention behavior for this compound did not yield any specific results.
While information is available for structurally related compounds, such as the vitamin B6 isomer pyridoxine (4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol) and other pyridine derivatives, the strict requirement to focus exclusively on this compound prevents the use of data from these analogues. The generation of an article with the mandated scientific rigor and accuracy is contingent upon the availability of peer-reviewed research and validated spectral data, which appears to be non-existent in accessible databases and scientific journals for this specific compound.
Consequently, without the foundational analytical data, it is not possible to provide a detailed and factual account for the following outlined sections:
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic and Separation Methodologies
Until research containing the specific characterization of 5-(Hydroxymethyl)-6-methylpyridin-3-ol is published and made available, the creation of the requested detailed scientific article remains unfeasible.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While specific, in-depth DFT studies on 5-(Hydroxymethyl)-6-methylpyridin-3-ol are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar compounds, such as pyridoxine (B80251) (a form of vitamin B6) and other pyridine (B92270) derivatives. nih.govacs.orgasianpubs.orgnih.gov These studies provide a robust framework for understanding what such an analysis would entail for the target compound.
A typical DFT study, often using a basis set like B3LYP/6-311G++(d,p), would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. asianpubs.org From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. asianpubs.org
Further analysis yields global reactivity descriptors that profile the molecule's behavior. These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. Such parameters are crucial for predicting how the molecule will interact with other chemical species and its potential biological activity. tandfonline.com For instance, studies on related pyridine derivatives have used these computed values to suggest their potential for medicinal applications. researchgate.net The investigation of pyridoxine's electronic properties at different pH levels has also shown that protonation and deprotonation significantly alter its electronic structure, a behavior that would be expected for this compound as well, given its acidic hydroxyl group and basic pyridine nitrogen. nih.govacs.org
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Pyridine Analogs (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)
| Descriptor | Typical Calculated Value (eV) | Significance |
| EHOMO | ~ -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -0.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 5.3 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |
| Ionization Potential (I) | ~ 6.2 | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 0.9 | Energy released when an electron is added. |
| Electronegativity (χ) | ~ 3.55 | Tendency to attract electrons. |
| Chemical Hardness (η) | ~ 2.65 | Resistance to change in electron distribution. |
| Chemical Softness (S) | ~ 0.19 | Reciprocal of hardness; indicates polarizability. |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govmdpi.com These methods are central to structure-based drug design. Given its structural similarity to vitamin B6, a logical target for such simulations would be pyridoxal (B1214274) kinase (PDXK), the enzyme responsible for phosphorylating vitamin B6 to its active form, pyridoxal 5'-phosphate (PLP). nih.govtandfonline.comresearchgate.net
Molecular docking involves computationally placing the ligand into the active site of the target protein to find the most stable binding pose, ranked by a scoring function that estimates binding affinity (e.g., in kcal/mol). nih.gov A successful docking simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the enzyme's binding pocket. semanticscholar.org
Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govfrontiersin.org An MD simulation models the movements of atoms in the complex, providing insights into its dynamic behavior and conformational stability. mdpi.com By running simulations for tens or hundreds of nanoseconds, researchers can verify if the initial binding pose is maintained and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov This provides a more rigorous evaluation of the binding affinity than docking alone. Studies on inhibitors targeting PDXK have successfully used this integrated docking and MD approach to identify promising lead compounds for cancer therapy. tandfonline.comtandfonline.comsemanticscholar.org Such an approach could be applied to this compound to predict its potential to interact with and possibly modulate the activity of vitamin B6-dependent enzymes.
In Silico Prediction and Evaluation of Key Molecular Descriptors for Research Applications
Beyond quantum chemical properties, a wide range of molecular descriptors can be calculated in silico to predict a compound's physicochemical properties and its likely behavior in a biological system. These descriptors are crucial for early-stage drug discovery, particularly for assessing "drug-likeness" and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
For a molecule like this compound, key descriptors would include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are often evaluated against frameworks like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.
Public databases like PubChem provide computed values for many of these descriptors for related compounds. For example, analysis of vitamin B6 analogs shows that while properties like molecular weight and the number of rotatable bonds often fall within recommended ranges for central nervous system (CNS) active compounds, properties like TPSA and the number of hydrogen bond donors can exceed typical limits, suggesting potential challenges with passive transport across the blood-brain barrier. nih.gov These in silico predictions are vital for prioritizing compounds for synthesis and experimental testing.
Table 2: Predicted Molecular Descriptors for this compound and Related Compounds (Data for related compounds sourced from public databases like PubChem for illustrative purposes.)
| Descriptor | Predicted/Typical Value | Significance in Research |
| Molecular Formula | C₇H₉NO₂ | Defines the elemental composition. |
| Molecular Weight | 139.15 g/mol | Influences absorption and distribution. |
| XLogP3 | ~ 0.5 - 1.0 | A measure of lipophilicity; affects solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Number of OH and NH groups; influences binding and solubility. |
| Hydrogen Bond Acceptors | 3 | Number of N and O atoms; influences binding and solubility. |
| Rotatable Bond Count | 2 | A measure of molecular flexibility. |
| Topological Polar Surface Area (TPSA) | ~ 53.4 Ų | Predicts transport properties, such as intestinal absorption and brain penetration. |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Multi-Target Directed Ligands Based on the Pyridinol Scaffold
The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating complex multifactorial diseases, such as neurodegenerative disorders. nih.govmdpi.com The pyridinol scaffold, the core structure of 5-(Hydroxymethyl)-6-methylpyridin-3-ol, is a key platform in the design of these innovative therapeutic agents. nih.govnih.gov
The inherent properties of the pyridinol ring, including its capacity for hydrogen bonding and its polar, ionizable nature, make it an attractive framework for interacting with multiple biological targets simultaneously. nih.gov This polypharmacological approach is a departure from the traditional "one-target, one-drug" paradigm and is considered more effective for diseases with complex pathologies. nih.gov
Research in this area focuses on the rational design and synthesis of novel MTDLs that incorporate the pyridinol scaffold. nih.govnih.gov By strategically modifying the functional groups on the pyridinol ring, medicinal chemists can fine-tune the ligand's affinity and selectivity for a range of biological targets. This includes enzymes, receptors, and other proteins implicated in disease pathways. The goal is to create a single molecule that can modulate multiple pathological processes, potentially leading to more effective and efficient treatments.
Exploration of Novel Applications in Chemical Biology, Diagnostics, and Advanced Materials Science
Beyond its therapeutic potential, the pyridinol scaffold is being explored for its utility in other scientific and technological domains.
In the field of chemical biology , pyridinol derivatives are being investigated as molecular probes to study complex biological systems. Their intrinsic fluorescence properties, or the ability to be readily functionalized with fluorophores, make them suitable for use in fluorescent sensors. mdpi.commdpi.com These sensors can be designed to detect specific ions or molecules within a cell, providing valuable insights into cellular processes and signaling pathways. researchgate.net
In diagnostics , the development of pyridinol-based fluorescent sensors holds promise for the rapid and sensitive detection of biomarkers associated with various diseases. mdpi.com The ability to create sensors that exhibit a measurable change in fluorescence upon binding to a target molecule could lead to new and improved diagnostic tools.
The application of pyridinol-based compounds in advanced materials science is a nascent but promising area of research. ornl.govphys.orgpnnl.govaip.org The structural and electronic properties of the pyridinol ring suggest its potential use in the development of novel functional materials. mdpi.com For example, the incorporation of pyridinol moieties into polymers or other materials could impart specific optical, electronic, or catalytic properties. mdpi.com Research in this area is focused on synthesizing and characterizing these new materials and exploring their potential applications in fields such as electronics, catalysis, and sensor technology.
Further Mechanistic Elucidation of Biosynthetic and Degradation Pathways
A deeper understanding of the biosynthetic and degradation pathways of this compound is crucial for both its biotechnological production and for assessing its environmental fate.
Biosynthesis: The biosynthesis of this compound is likely related to the well-established pathways for vitamin B6 (pyridoxine) synthesis. kyoto-u.ac.jpresearchgate.netnih.gov It is hypothesized that precursors such as glycerol (B35011) and succinate, or serine, glycine, and glycolaldehyde, could be involved in the formation of the pyridine (B92270) ring. kyoto-u.ac.jp The specific enzymes and genetic pathways responsible for the synthesis of this compound are a subject of ongoing research. Elucidating these pathways could enable the development of microbial fermentation processes for the sustainable production of this and related pyridinol compounds.
Degradation: The microbial degradation of pyridine and its derivatives is an important area of environmental research. nih.govresearchgate.netresearchgate.net Studies on related compounds like pyridoxine (B80251) have shown that degradation often proceeds through a series of hydroxylation and oxidation steps, ultimately leading to ring cleavage. nih.govnih.govethz.ch For instance, the thermal decomposition of pyridoxine has been shown to produce pyridoxal (B1214274) as a primary product. researchgate.net It is proposed that the degradation of this compound follows a similar pathway, initiated by enzymes such as monooxygenases and dehydrogenases. nih.govnih.gov The complete elucidation of these degradation pathways is essential for understanding the environmental impact and persistence of this class of compounds. One study investigated the formation of 6-(hydroxymethyl)pyridin-3-ol (B1203515) from the ring expansion of 5-(hydroxymethyl)furfural in the presence of ammonia (B1221849), a reaction that can occur in food systems during thermal processing. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
